2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid
Description
This compound features a phenoxyacetic acid backbone substituted with a bromo group at the 2-position and a complex α,β-unsaturated enone system at the 4-position of the aromatic ring. The enone moiety includes a cyano group and a methylcarbamoyl group, conferring unique electronic and steric properties.
Properties
IUPAC Name |
2-[2-bromo-4-[2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c1-16-13(19)9(6-15)4-8-2-3-11(10(14)5-8)20-7-12(17)18/h2-5H,7H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCNDDVFYSPBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)O)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, and van der waals interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s closest analogs share the phenoxyacetic acid core but differ in substituents and functional groups:
Functional Group Impact on Properties
- Cyano and Carbamoyl Groups: The target compound’s cyano and methylcarbamoyl groups increase polarity and hydrogen-bonding capacity compared to simpler analogs like 2-(4-bromo-2-methoxyphenyl)acetic acid . This may enhance binding to biological targets but reduce membrane permeability.
- α,β-Unsaturated Enone System: This conjugated system likely confers reactivity toward nucleophiles (e.g., in Michael addition), differentiating it from non-enolic analogs like 2-(2-bromo-4-chlorophenoxy)acetic acid .
- However, the target compound’s complexity may shift its application toward medicinal chemistry.
Physicochemical and Analytical Considerations
- Solubility : The presence of ionizable carboxylic acid and polar groups suggests moderate water solubility, comparable to 2-(4-bromo-2-methoxyphenyl)acetic acid (245.07 g/mol) .
- Stability: The α,β-unsaturated enone may render the compound susceptible to photodegradation or hydrolysis, unlike more stable acetamide derivatives (e.g., 2-(2-bromo-4-methylphenoxy)acetamide) .
- Detection: Analytical methods for phenoxyacetic acids (e.g., HPLC, LC-MS) could be adapted for this compound, though its unique substituents may require specialized chromatographic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
